PD173952 - 305820-75-1

PD173952

Catalog Number: EVT-278331
CAS Number: 305820-75-1
Molecular Formula: C24H21Cl2N5O2
Molecular Weight: 482.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one is a heterocyclic organic compound belonging to the pyrido[2,3-d]pyrimidin-7-one class. This compound is a potent inhibitor of Src family kinases, specifically targeting c-Src. [ [] ] These kinases play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of Src family kinases is implicated in various diseases, particularly cancer. Due to its inhibitory activity, 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one serves as a valuable tool in scientific research to investigate the roles of Src family kinases in both physiological and pathological conditions.

Mechanism of Action

6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one inhibits Src family kinases, particularly c-Src, through competitive inhibition at the ATP-binding site. [ [] ] The compound binds to the kinase active site and prevents ATP from binding, thus blocking the phosphorylation activity of the kinase. This inhibition disrupts downstream signaling pathways regulated by c-Src, ultimately affecting cellular processes such as proliferation, survival, and migration. [ [] ]

Applications
  • Investigating the role of c-Src in cell signaling: This compound can elucidate c-Src's specific functions in various pathways by selectively inhibiting its activity. [ [] ]
  • Studying the impact of c-Src inhibition on cell behavior: This can help unravel how c-Src inhibition influences processes like proliferation, survival, migration, and invasion in different cell types, particularly cancer cells. [ [] ]
  • Developing potential therapeutic strategies: Understanding the effects of c-Src inhibition can pave the way for developing new therapeutic interventions targeting c-Src activity in diseases like cancer. [ [] ]

6-Acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one

  • Compound Description: This compound is an impurity of Palbociclib and was identified as a new compound during the development of a selective method for determining impurities in Palbociclib [].

6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(4-t-butyloxycarbonyl-)-(piperazin-1-yl)pyridin-2yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one

  • Compound Description: This compound, also an impurity of Palbociclib, was identified as a new compound during impurity profiling [].

6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod)

  • Compound Description: Pamapimod is a selective p38α inhibitor that was a clinical candidate for rheumatoid arthritis [].

6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487)

  • Compound Description: R1487 is a p38α inhibitor developed alongside Pamapimod [].

8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371)

  • Compound Description: PRN1371 is an irreversible covalent inhibitor of FGFR1-4 developed for oncology applications [].

6-(2,6-dichlorophenyl)-2-((4-(2-(diethylamino)ethoxy)phenyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (2)

  • Compound Description: Compound 2 is a WEE2 kinase inhibitor identified as a potential non-hormonal contraceptive due to its meiosis-targeting properties [].

6-(2,6-dichlorophenyl)-8-methyl-2-((4-morpholinophenyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (12)

  • Compound Description: Compound 12 is a WEE2 kinase inhibitor investigated as a potential non-hormonal contraceptive due to its selective inhibition of meiosis [].
  • Compound Description: Compound 16 is a WEE2 kinase inhibitor, identified as a potential lead for non-hormonal contraception due to its targeted action on meiosis [].
  • Compound Description: CKIA is a 124I-labeled small molecule Cdk4 inhibitor with potential for tumor imaging and therapy [, ].
  • Compound Description: CKIB is another 124I-labeled Cdk4 inhibitor similar to CKIA, investigated for its potential in tumor imaging and therapy [, ].

6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: This compound is a selective cyclin-dependent kinase 4 (CDK4) inhibitor. Its isethionate salt exhibits polymorphism, which can influence the drug's physical and chemical properties, such as solubility, stability, and bioavailability [, , ].
  • Compound Description: This compound is known to form a complex with the Bruton's tyrosine kinase (BTK) kinase domain [].

8-Methyl-6-phenoxy-2-(tetrahydro-pyran-4-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one

  • Compound Description: This compound is known to form a complex with p38 kinase [].

7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones

  • Compound Description: This group of compounds are potent inhibitors of protein tyrosine kinases, with some selectivity for c-Src [].
  • Relevance: These compounds share some structural similarities with 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one, particularly the presence of a 2,6-dichlorophenyl group and an amino group that can act as a hydrogen bond donor. The research on these compounds provided insights into the importance of specific structural features for c-Src inhibitory activity, which could be relevant for understanding the activity of 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one [].

1, 8-naphthyridin-2(1H)-ones

  • Compound Description: These compounds are analogs of 7-substituted 3-(2, 6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones but exhibited significantly lower potency as c-Src inhibitors [].
  • Relevance: The comparison of these compounds to the 1,6-naphthyridin-2(1H)-one analogues highlighted the importance of the nitrogen atom at the 3-position in the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold for inhibitory activity []. This finding suggests that the presence and position of specific heteroatoms in the core structure are crucial for the activity of 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one.

4-Amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-ones

  • Compound Description: This class of compounds shows potential as BCR kinase inhibitors and is being investigated for their potential in treating B lymphoid malignancies [].

Properties

CAS Number

305820-75-1

Product Name

PD173952

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H21Cl2N5O2

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29)

InChI Key

XZEJMVDCQZRHLN-UHFFFAOYSA-N

SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5

Solubility

Soluble in DMSO

Synonyms

8-(2,6-dichlorophenyl)-10-methyl-3-((4-morpholin-4-ylphenyl)amino)-2,4,10-triazabicyclo(4.4.0)deca-1,3,5,7-tetraen-9-one
PD-173952
PD0173952
PD173952

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.